Acyclovir

Catalog No.
S823233
CAS No.
59277-89-3
M.F
C8H11N5O3
M. Wt
225.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acyclovir

CAS Number

59277-89-3

Product Name

Acyclovir

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)

InChI Key

MKUXAQIIEYXACX-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N

Solubility

1.41mg/mL at 25°C
White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/
In water, 1,620 mg/L at 25 °C
Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol
0.2 mg/mL in alcohol
9.08e+00 g/L

Synonyms

Aciclovir; Acycloguanosine; 59277-89-3; Zovirax; Vipral

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1COCCO)NC(=NC2=O)N

Understanding Viral Replication and Mechanisms of Resistance:

  • Mechanism of Action: Acyclovir selectively targets the viral enzyme thymidine kinase, present only in infected cells. Once phosphorylated, it acts as a competitive substrate for viral DNA polymerase, effectively halting viral replication. Source: Acyclovir - National Center for Biotechnology Information, NCBI Bookshelf:
  • Resistance Development: Extensive research investigates the emergence of acyclovir-resistant herpesviruses, primarily due to mutations in the thymidine kinase gene. Studying these mechanisms helps develop new antiviral strategies to combat resistance. Source: Acyclovir Resistance in Herpes Simplex Virus Infections: Clinical Significance and Management Strategies - NCBI:

Exploring Therapeutic Applications in Diverse Settings:

  • Treatment of Herpesvirus Infections: Acyclovir remains the gold standard for treating various herpesvirus infections, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) in specific contexts. Source: Acyclovir - StatPearls - NCBI Bookshelf:
  • Emerging Viral Threats: Research explores the potential of acyclovir against emerging viruses like the human cytomegalovirus (CMV) and Kaposi's sarcoma-associated herpesvirus (KSHV), though its efficacy remains limited in these cases. Source: Latest Developments in the Discovery and Development of Antiviral Drugs Targeting Herpesviruses - National Institutes of Health:

Development of Novel Drug Delivery Systems:

  • Improving Bioavailability: Researchers are developing new formulations and delivery systems to improve acyclovir's bioavailability, aiming for targeted delivery and reduced side effects. Source: Acyclovir-Loaded Solid Lipid Nanoparticles: Optimization, Characterization and Evaluation of Its Pharmacokinetic Profile - National Institutes of Health:
  • Combination Therapies: Studies explore the potential of combining acyclovir with other antiviral agents or immune modulators to enhance its efficacy and combat resistance. Source: Combination Therapy for Herpes Simplex Virus Infections - National Institutes of Health:

Investigating Future Directions and Challenges:

  • Drug Discovery and Development: Ongoing research focuses on developing new antiviral drugs with broader spectrum activity and improved resistance profiles, potentially building upon the foundation laid by acyclovir. Source: 40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? - National Institutes of Health:
  • Personalized Medicine Approaches: Tailoring antiviral therapy based on individual patient factors and viral characteristics holds promise for optimizing treatment efficacy and minimizing side effects. Source: Personalized Medicine in Herpes Simplex Virus Infections - National Institutes of Health:

Acyclovir is an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly the herpes simplex virus and varicella-zoster virus. It is classified as a synthetic nucleoside analog, specifically a deoxynucleoside analog of guanine, with the chemical formula C₈H₁₁N₅O₃. Acyclovir works by inhibiting viral DNA synthesis, thus preventing the replication of the virus within the host cells. It is commonly prescribed for conditions such as genital herpes, shingles (herpes zoster), and chickenpox (varicella) .

As described earlier, acyclovir's mechanism of action hinges on its selective targeting of the viral thymidine kinase and subsequent inhibition of viral DNA synthesis [, ]. This targeted approach minimizes side effects on human cells.

The mechanism of action of acyclovir involves its conversion into active forms within the body. Upon entering infected cells, acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate. This monophosphate is subsequently converted into acyclovir diphosphate and then into acyclovir triphosphate by various cellular enzymes. Acyclovir triphosphate exhibits a high affinity for viral DNA polymerase, incorporating itself into viral DNA and causing chain termination due to the absence of essential hydroxyl groups at the 2' and 3' positions . This process effectively halts further viral replication.

Key Reactions:

  • Conversion to Monophosphate: Acyclovir + Thymidine Kinase → Acyclovir Monophosphate
  • Conversion to Diphosphate: Acyclovir Monophosphate + Guanylate Kinase → Acyclovir Diphosphate
  • Conversion to Triphosphate: Acyclovir Diphosphate + Nucleoside Diphosphate Kinase → Acyclovir Triphosphate

Acyclovir can be synthesized through several methods, with one common approach involving the condensation of 2-amino-6-chloropurine with acetic acid derivatives followed by hydrolysis and deacetylation. The synthesis can be optimized using various reaction conditions to improve yield and purity .

Example Synthesis Steps:

  • Formation of 2-amino-6-chloropurine: Chlorination of purine derivatives.
  • Condensation Reaction: Reacting with acetic acid derivatives.
  • Hydrolysis: Removing protective groups to yield acyclovir.

Acyclovir has several known drug interactions that may affect its efficacy or increase the risk of side effects. Notably, co-administration with nephrotoxic agents can exacerbate renal toxicity due to crystallization in renal tubules. Additionally, it is advised not to use medications containing valacyclovir concurrently with acyclovir due to their similar mechanisms and potential for increased toxicity .

Notable Interactions:

  • Nephrotoxic Drugs: Increased risk of kidney damage.
  • Valacyclovir: Avoid concurrent use due to similar action.

Several compounds exhibit antiviral properties similar to acyclovir, including:

CompoundMechanism of ActionUnique Features
ValacyclovirProdrug converted to acyclovirImproved bioavailability (~54%)
GanciclovirInhibits viral DNA polymeraseEffective against cytomegalovirus
FamciclovirProdrug converted to penciclovirUsed primarily for herpes zoster
PenciclovirSimilar mechanism as acyclovirTopical application for cold sores

Acyclovir's uniqueness lies in its specific action against herpes viruses and its relatively low resistance profile compared to other antiviral agents .

Physical Description

Solid

Color/Form

Crystals from methanol
Crystals from ethanol
White, crystalline powde

XLogP3

-1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

225.08618923 g/mol

Monoisotopic Mass

225.08618923 g/mol

Heavy Atom Count

16

Appearance

White or almost white crystalline powder

Melting Point

256.5-257 °C
MP: Decomposes
256.5 - 257 °C

UNII

X4HES1O11F

Related CAS

69657-51-8 (sodium) 59277-89-3 (free)

Drug Indication

An acyclovir topical cream is indicated to treat recurrent herpes labialis in immunocompetent patients 12 years and older. Acyclovir oral tablets, capsules, and suspensions are indicated to treat herpes zoster, genital herpes, and chickenpox. An acyclovir topical ointment is indicated to treat initial genital herpes and limited non-life-threatening mucocutaneous herpes simplex in immunocompromised patients. An acyclovir cream with hydrocortisone is indicated to treat recurrent herpes labialis, and shortening lesion healing time in patients 6 years and older. An acyclovir buccal tablet is indicated for the treatment of recurrent herpes labialis. An acyclovir ophthalmic ointment is indicated to treat acute herpetic keratitis.
Treatment of herpes simplex labialis
Prevention of recurrences of herpes simplex labialis, Treatment of recurrent herpes simplex labialis

Livertox Summary

Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury.

Drug Classes

Antiviral Agents

Therapeutic Uses

Antiviral Agents
IV acyclovir sodium is used for the treatment of initial and recurrent mucocutaneous herpes simplex virus (HSV-1 and HSV-2) infections and the treatment of varicella-zoster infections in immunocompromised adults and children; for the treatment of severe first episodes of genital herpes infections in immunocompetent individuals; and for the treatment of HSV encephalitis and neonatal HSV infections.
Acyclovir is used orally for the treatment of initial and recurrent episodes of genital herpes; for the acute treatment of herpes zoster (shingles, zoster) in immunocompetent individuals; and for the treatment of varicella (chickenpox) in immunocompetent individuals.
Oral acyclovir is indicated in the treatment of initial episodes of genital herpes infection in immunocompetent and immunocompromised patients. Parenteral acyclovir is indicated in the treatment of severe initial episodes of genital herpes infection in immunocompetent patients and in patients who are unable to take (or absorb) oral acyclovir. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for ACYCLOVIR (15 total), please visit the HSDB record page.

Mechanism of Action

Acyclovir is becomes acyclovir monophosphate due to the action of viral thymidine kinase. Acyclovir monophosphate is converted to the diphosphate form by guanylate kinase. Acyclovir diphosphate is converted to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase and adenylosuccinate synthetase. Acyclovir triphosphate has higher affinity for viral DNA polymerase than cellular DNA polymerase and incorporates into the DNA where the missing 2' and 3' carbons causes DNA chain termination. In other cases acyclovir triphosphate competes so strongly for viral DNA polymerase that other bases cannot associate with the enzyme, inactivating it.
Acyclovir is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). The inhibitory activity of acyclovir is highly selective due to is affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase adn into triphosphate by a number of cellualr enzymes. In vitro, acyclovir triphosphate stops replication of herpes viral DNA.
Acyclovir inhibits viral DNA synthesis ... . Its selectivity of action depends on interaction with two distinct viral proteins. Cellular uptake and initial phosphorylation are facilitated by HSV thymidine kinase. The affinity of acyclovir for HSV thymidine kinase is about 200-fold greater than for the mammalian enzyme. Cellular enzymes convert the monophosphate to acyclovir triphosphate, which is present in 40- to 100-fold higher concentrations in HSV-infected than in uninfected cells, and competes for endogenous deoxyguanosine triphosphate (dGTP). The immunosuppressive agent mycophenolate mofetil potentiates the antiherpes activity of acyclovir and related agents by depleting intracellular dGTP pools. Acyclovir triphosphate competitively inhibits viral DNA polymerases and, to a much smaller extent, cellular DNA polymerases. Acyclovir triphosphate also is incorporated into viral DNA, where it acts as a chain terminator because of the lack of 3'-hydroxyl group. By a mechanism termed suicide inactivation, the terminated DNA template containing acyclovir binds the enzyme and leads to irreversible inactivation of the DNA polymerase.
The concentration of the endogenous neurotoxin quinolinic acid (QA) is increased in the central nervous system of mice with herpes simplex encephalitis. /The authors/ have previously shown that the antiherpetic agent acyclovir (AC) has the ability to reduce QA-induced neuronal damage in rat brain, by attenuating lipid peroxidation. The mechanism by which QA induces lipid peroxidation includes the enhancement of the iron (Fe)-mediated Fenton reaction and the generation of free radicals, such as the superoxide anion (O(2)(-)). Thus, the present study determined whether AC has the ability to reduce Fe(2+)-induced lipid peroxidation, O(2)(-) generation and QA-induced superoxide anion generation, and to bind free Fe. O(2)(-) and Fe(2+) are also cofactors of the enzymes, indoleamine-2,3-dioxygenase (IDO) and 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO) respectively. These enzymes catalyse steps in the biosynthesis of QA; thus, the effect of AC on their activity was also investigated. AC significantly attenuates Fe(2+)-induced lipid peroxidation and O(2)(-) generation. AC reduces O(2)(-) generation in the presence of QA and strongly binds Fe(2+) and Fe(3+). It also reduces the activity of both IDO and 3-HAO, which could be attributed to the superoxide anion scavenging and iron binding properties, respectively, of this drug.

Absorption Distribution and Excretion

The oral bioavailability of acyclovir is 10-20% but decreases with increasing doses. Acyclovir ointment is <0.02-9.4% absorbed. Acyclovir buccal tablets and ophthalmic ointment are minimally absorbed. The bioavailability of acyclovir is not affected by food. Acyclovir has a mean Tmax of 1.1±0.4 hours, mean Cmax of 593.7-656.5ng/mL, and mean AUC of 2956.6-3102.5h/*ng/mL.
The majority of acyclovir is excreted in the urine as unchanged drug. 90-92% of the drug can be excreted unchanged through glomerular filtration and tubular secretion. <2% of the drug is recovered in feces and <0.1% is expired as CO2.
The volume of distribution of acyclovir is 0.6L/kg.
The renal clearance of acyclovir is 248mL/min/1.73m2. The total clearance in neonates if 105-122mL/min/1.73m2.
Absorption of acyclovir from the GI tract is variable and incomplete. 15-30% of an oral dose of the drug is absorbed. Some data suggest that GI absorption of acyclovir may be saturable; in a crossover study in which acyclovir was administered orally to healthy adults as 200 mg capsules, 400 mg tablets, or 800 mg tablets 6 times daily, the extent of absorption decreased with increasing dose, resulting in bioavailabilities of 20, 15, or 10%, respectively. ... This decrease in bioavailability appears to be a function of increasing dose, not differences in dosage forms. In addition, steady-state peak and trough plasma acyclovir concentrations were not dose proportional over the oral dosing range of 200-800 mg 6 times daily, averaging 0.83 and 0.46, 1.21 and 0.63, or 1.61 and 0.83 ug/ml for the 200, 400, or 800 mg dosing regimens, respectively. Peak plasma concentrations usually occur within 1.5-2.5 hours after oral administration.
In a multiple dose study in neonates up to 3 months of age, IV infusion over 1 hour of 5, 10, or 15 mg/kg of acyclovir every 8 hours resulted in mean steady state peak serum concentrations of 6.8, 13.9, and 19.6 ug/ml, respectively, and mean steady state trough serum concentration of 1.2, 2.3, and 3.1 ug/ml, respectively. In another multiple dose study in pediatric patients, IV infusion over 1 hour of 250 or 500 mg/sq m of acyclovir every 8 hours resulted in mean steady state peak serum concentrations of 10.3 and 20.7 ug/ml, respectively.
Acyclovir is widely distributed into body tissues and fluids including the brain, kidney, saliva, lung, liver, muscle, spleen, uterus, vaginal mucosa and secretions, cerebrospinal fluid, and herpetic vesicular fluid. The drug also is distributed into semen, achieving concentrations about 1.4 and 4 times those in plasma during chronic oral therapy at dosages of 400 mg and 1 g daily, respectively. The apparent volume of distribution of acyclovir is reported to be 32.4-61.8 liter/1.73 sq m in adults and 28.8, 31.6, 42, or 51.2-53.6 liter/1.73 sq m in neonates up to 3 months of age, children 1-2 years; 2-7 years; or 7-12 years of age, respectively.
Acyclovir crosses the placenta. Limited data indicate that the drug is distributed into milk, generally in concentrations greater than concurrent maternal plasma concentrations, possibly via an active transport mechanism.
For more Absorption, Distribution and Excretion (Complete) data for ACYCLOVIR (13 total), please visit the HSDB record page.

Metabolism Metabolites

Acyclovir is <15% oxidized to 9-carboxymethoxymethylguanine by alcohol dehydrogenase and aldehyde dehydrogenase and 1% 8-hydroxylated to 8-hydroxy-acyclovir by aldehyde oxidase. Acyclovir is becomes acyclovir monophosphate due to the action of viral thymidine kinase. Acyclovir monophosphate is converted to the diphosphate form by guanylate kinase. Acyclovir diphosphate is converted to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase and adenylosuccinate synthetase.
Acyclovir is metabolized partially to 9-carboxymethoxymethylguanine and minimally to 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine. In vitro, acyclovir also is metabolized to acyclovir monophosphate, diphosphate, and triphosphate in cells infected with herpes viruses, principally by intracellular phosphorylation of the drug by virus coded thymidine kinase and several cellular enzymes.

Associated Chemicals

Acyclovir sodium; 69657-51-8

Wikipedia

Aciclovir
Sodium_metabisulfite

Drug Warnings

Parenteral acyclovir therapy can cause signs and symptoms of encephalopathy. ... Acyclovir should be used with caution in patients with underlying neurologic abnormalities and in patients with serious renal, hepatic, or electrolyte abnormalities or substantial hypoxia. The drug also should be used with caution in patients who have manifested prior neurologic reactions to cytotoxic drugs or those receiving intrathecal methotrexate or interferon.
Acyclovir should be used with caution in patients receiving other nephrotoxic drugs concurrently since the risk of acyclovir-induced renal impairment and/or reversible CNS symptoms is increased in these patients. Adequate hydration should be maintained in patients receiving IV acyclovir; however, in patients with encephalitis, the recommended hydration should be balanced by the risk of cerebral edema. Because the risk of acyclovir-induced renal impairment is increased during rapid IV administration of the drug, acyclovir should be given only by slow IV infusion (over 1 hour).
There are no adequate and controlled studies to date using acyclovir in pregnant women, and the drug should be used during pregnancy only when the potential benefits justify the possible risks to the fetus.
Maternal Medication usually Compatible with Breast-Feeding: Acyclovir: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
For more Drug Warnings (Complete) data for ACYCLOVIR (20 total), please visit the HSDB record page.

Biological Half Life

The clearance of acyclovir varies from 2.5-3 hours depending on the creatinine clearance of the patient. The plasma half life of acyclovir during hemodialysis is approximately 5 hours. The mean half life in patients from 7 months to 7 years old is 2.6 hours.
Plasma concentrations of acyclovir appear to decline in a biphasic manner. In adults with normal renal function, the half-life of acyclovir in the initial phase averages 0.34 hours and the half-life in the terminal phase averages 2.1-3.5 hours. In adults with renal impairment, both half-life in the initial phase and half-life in the terminal phase may be prolonged, depending on the degree of renal impairment. In a study in adults with anuria, the half-life in the initial phase of acyclovir averaged 0.71 hours. In several studies, the half-life in the terminal phase of acyclovir averaged 3,3.5, or 19.5 hours in adults with creatinine clearances of 50-80 or 15-50 ml/minute per 1.73 sq m or with anuria, respectively. In patients undergoing hemodialysis, the half-life in the terminal phase of acyclovir during hemodialysis averaged 5.4-5.7 hours.
In neonates, the half-life of acyclovir depends principally on the maturity of renal mechanisms for excretion as determined by gestational age, chronologic age, and weight. In children older than 1 year of age, the half-life of the drug appears to be similar to that of adults. The half-life in the terminal phase averages 3.8-4.1, 1.9, 2.2-2.9, or 3.6 hours in neonates up to 3 months of age, children 1-2 years, 2-12 years, or 12-17 years of age, respectively.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Guanine is alkylated with 2-(chloromethoxy)ethylbenzoate and the resulting ester hydrolyzed to the product.
Reaction of 2,6-dichloro-9-(2-benzoyloxyethoxymethyl) purine with methanolic ammonia, followed by treatment with nitrous acid and then with methanolic ammonia yields acyclovir.

Clinical Laboratory Methods

Determination of acyclovir in human serum by high-performance liquid chromatography. Detection limit of 0.3 ug/ml.
Determination of acyclovir in human plasma and urine with ion-pair high performance liquid chromatography with ultraviolet detection at a wavelength of 254 nm. The min detectable quantity and concn were 5 ug and 0.5 ug/ml, resp, and the recovery was > 94%.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Acyclovir has been used concomitantly with zidovudine ... without evidence of increased toxicity; however, neurotoxicity (profound drowsiness and lethargy), which recurred on rechallenge, has been reported in at least one patient with acquired immunodeficiency syndrome (AIDS) during concomitant therapy with the drugs. Neurotoxicity was evident within 30-60 days after initiation of IV acyclovir therapy, persisted with some improvement when acyclovir was administered orally, and resolved following discontinuance of acyclovir in this patient.
This study reports the effects of a combination of azidothymidine plus acyclovir on both pluripotent (spleen colony forming units) and committed (granulocyte-macrophage colony forming units; erythroid burst forming units) murine hemopoietic progenitors. Administration of azidothymidine alone was associated with severe hematotoxicity, as shown by the marked decrease of all the hemopoietic progenitor populations tested, that is, spleen colony forming units, granulocyte-macrophage colony forming units, and erythroid burst forming units. This, however, was followed by a prompt recovery of hemopoiesis. Administration of acyclovir alone did not modify the hematological parameters studied, whereas the combined administration of azidothymidine and acyclovir led to changes in peripheral blood cells and bone marrow hemopoietic progenitors that were, on the whole, not significantly different from those observed with azidothymidine alone. Only the decrease in spleen colony forming units was significantly more severe, but their recovery was as rapid as that of the committed progenitors. Thus, in this experimental setting, the addition of acyclovir to azidothymidine does not appear to increase the hematotoxicity of the latter.
The combined effect of acyclovir and chlorhexidine on the replication and DNA synthesis of herpes simplex virus was studied. Acyclovir and chlorhexidine showed synergism in the inhibition of the viral replication by enhancing in part the reduction of viral DNA synthesis. These data indicate that combined therapy with acyclovir and chlorhexidine might be beneficial for the control of intraoral herpetic infections.
Acyclovir may decrease the renal clearance of other drugs eliminated by active renal secretion, such as methotrexate.
For more Interactions (Complete) data for ACYCLOVIR (6 total), please visit the HSDB record page.

Dates

Modify: 2023-09-13
1: Bogdanova-Mihaylova P, Burke D, O/'Dwyer JP, Bradley D, Williams JA, Cronin SJ,
Smyth S, Murphy RP, Murphy SM, Wall C, McCabe DJH. Aciclovir-induced acute kidney
injury in patients with /'suspected viral encephalitis/' encountered on a liaison
neurology service. Ir J Med Sci. 2018 Jan 6. doi: 10.1007/s11845-017-1728-3.
[Epub ahead of print] PubMed PMID: 29307101.


2: Arenberger P, Arenbergerova M, Hladíková M, Holcova S, Ottillinger B.
Comparative Study with a Lip Balm Containing 0.5% Propolis Special Extract GH
2002 versus 5% Aciclovir Cream in Patients with Herpes Labialis in the
Papular/Erythematous Stage: A Single-blind, Randomized, Two-arm Study. Curr Ther
Res Clin Exp. 2017 Oct 14;88:1-7. doi: 10.1016/j.curtheres.2017.10.004.
eCollection 2018. PubMed PMID: 29276548; PubMed Central PMCID: PMC5737953.


3: Chen Y, Kalia YN. Short-duration ocular iontophoresis of ionizable aciclovir
prodrugs: A new approach to treat herpes simplex infections in the anterior and
posterior segments of the eye. Int J Pharm. 2017 Dec 2;536(1):292-300. doi:
10.1016/j.ijpharm.2017.11.069. [Epub ahead of print] PubMed PMID: 29198810.


4: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Correction: Potentiated virucidal
activity of pomegranate rind extract (PRE) and punicalagin against Herpes simplex
virus (HSV) when co-administered with zinc (II) ions, and antiviral activity of
PRE against HSV and aciclovir-resistant HSV. PLoS One. 2017 Nov
20;12(11):e0188609. doi: 10.1371/journal.pone.0188609. eCollection 2017. PubMed
PMID: 29155888; PubMed Central PMCID: PMC5695767.


5: Bauer D, Keller J, Alt M, Schubert A, Aufderhorst UW, Palapys V, Kasper M,
Heilingloh CS, Dittmer U, Laffer B, Eis-Hübinger AM, Verjans GM, Heiligenhaus A,
Roggendorf M, Krawczyk A. Antibody-based immunotherapy of aciclovir resistant
ocular herpes simplex virus infections. Virology. 2017 Dec;512:194-200. doi:
10.1016/j.virol.2017.09.021. Epub 2017 Oct 3. PubMed PMID: 28985573.


6: Semprini A, Singer J, Shortt N, Braithwaite I, Beasley R; Pharmacy Research
Network. Protocol for a randomised controlled trial of 90% kanuka honey versus 5%
aciclovir for the treatment of herpes simplex labialis in the community setting.
BMJ Open. 2017 Aug 3;7(8):e017766. doi: 10.1136/bmjopen-2017-017766. PubMed PMID:
28775197; PubMed Central PMCID: PMC5724166.


7: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Potentiated virucidal activity of
pomegranate rind extract (PRE) and punicalagin against Herpes simplex virus (HSV)
when co-administered with zinc (II) ions, and antiviral activity of PRE against
HSV and aciclovir-resistant HSV. PLoS One. 2017 Jun 30;12(6):e0179291. doi:
10.1371/journal.pone.0179291. eCollection 2017. Erratum in: PLoS One. 2017 Nov
20;12 (11):e0188609. PubMed PMID: 28665969; PubMed Central PMCID: PMC5493292.


8: Djekic L, Jankovic J, Čalija B, Primorac M. Development of semisolid
self-microemulsifying drug delivery systems (SMEDDSs) filled in hard capsules for
oral delivery of aciclovir. Int J Pharm. 2017 Aug 7;528(1-2):372-380. doi:
10.1016/j.ijpharm.2017.06.028. Epub 2017 Jun 12. PubMed PMID: 28619449.


9: Gallacher PJ, Phelan PJ. Effective Clearance of Aciclovir Using
Hemodiafiltration in a Patient With Neurotoxicity. Artif Organs. 2017
May;41(5):496-497. doi: 10.1111/aor.12774. PubMed PMID: 28543384.


10: Brunnemann AK, Liermann K, Deinhardt-Emmer S, Maschkowitz G, Pohlmann A,
Sodeik B, Fickenscher H, Sauerbrei A, Krumbholz A. Recombinant herpes simplex
virus type 1 strains with targeted mutations relevant for aciclovir
susceptibility. Sci Rep. 2016 Jul 18;6:29903. doi: 10.1038/srep29903. PubMed
PMID: 27426251; PubMed Central PMCID: PMC4947914.

Explore Compound Types